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Compound of Interest

Compound Name: 4,6-Difluoro-2-methylpyrimidine

Cat. No.: B099523 Get Quote

This technical guide provides a comprehensive overview of the molecular structure, properties,

and potential synthesis of 4,6-Difluoro-2-methylpyrimidine. It is intended for researchers,

scientists, and professionals in the fields of drug development and chemical synthesis.

Molecular Structure and Properties
4,6-Difluoro-2-methylpyrimidine is a heterocyclic organic compound featuring a pyrimidine

ring substituted with two fluorine atoms and one methyl group. The fluorine atoms at positions 4

and 6 significantly influence the electronic properties of the pyrimidine ring, enhancing its

potential for various chemical interactions.

Core Molecular Data
The fundamental structural and chemical identifiers for 4,6-Difluoro-2-methylpyrimidine are

summarized below.
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Property Value Citation

Molecular Formula C₅H₄F₂N₂ [1]

Molecular Weight 130.10 g/mol [1]

IUPAC Name 4,6-difluoro-2-methylpyrimidine [1]

CAS Number 18382-80-4 [1]

Canonical SMILES CC1=NC(=CC(=N1)F)F

InChI Key
ALVMGJVBZPATCW-

UHFFFAOYSA-N
[1]

Physicochemical and Computed Properties
The following table details computed physicochemical properties that are critical for

understanding the molecule's behavior in various chemical and biological systems.

Property Value / Description Citation

Exact Mass 130.03425446 Da [1]

XLogP3-AA (Lipophilicity) 1.5 [1]

Hydrogen Bond Donor Count 0 [1]

Hydrogen Bond Acceptor

Count
2 (Nitrogen atoms)

GHS Hazard Statements
H226: Flammable liquid and

vapor
[1]

H302: Harmful if swallowed [1]

H315: Causes skin irritation [1]

H319: Causes serious eye

irritation
[1]

H335: May cause respiratory

irritation
[1]
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Synthesis and Characterization
While specific literature detailing the synthesis of 4,6-Difluoro-2-methylpyrimidine is not

readily available, a plausible and common synthetic route involves the nucleophilic aromatic

substitution (SₙAr) of a di-chlorinated precursor.

Proposed Synthetic Pathway
The most common method for introducing fluorine atoms to heteroaromatic rings is through

nucleophilic fluorination of the corresponding chloro-derivatives.[1][2][3] The synthesis would

likely start from the commercially available 4,6-dichloro-2-methylpyrimidine and utilize a fluoride

salt, such as potassium fluoride (KF), often in the presence of a phase-transfer catalyst to

enhance reactivity.

Starting Material Reaction Product

4,6-Dichloro-2-methylpyrimidine Nucleophilic Aromatic Substitution (SₙAr)

KF, Phase-Transfer Catalyst
High-Boiling Aprotic Solvent

Heat 4,6-Difluoro-2-methylpyrimidine

Click to download full resolution via product page

Caption: Proposed synthesis of 4,6-Difluoro-2-methylpyrimidine via SₙAr.

Experimental Protocols
Representative Protocol for Nucleophilic Fluorination:

This protocol is a generalized representation based on established methods for SₙAr

fluorination of chloro-N-heterocycles and has not been optimized for this specific substrate.

Reagent Preparation: To a flame-dried reaction vessel under an inert atmosphere (e.g.,

Nitrogen or Argon), add spray-dried potassium fluoride (KF) (2.5 equivalents) and a phase-

transfer catalyst (e.g., 18-crown-6 or a quaternary ammonium salt, 0.1 equivalents).

Solvent and Substrate Addition: Add a high-boiling polar aprotic solvent, such as sulfolane or

N,N-dimethylformamide (DMF). Add 4,6-dichloro-2-methylpyrimidine (1.0 equivalent) to the
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mixture.

Reaction: Heat the reaction mixture to a high temperature (typically 150-220 °C) and stir

vigorously for several hours. Monitor the reaction progress by Gas Chromatography-Mass

Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

Work-up and Purification: After cooling to room temperature, quench the reaction by carefully

adding water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the

combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel or by

distillation to yield pure 4,6-Difluoro-2-methylpyrimidine.

Predicted Analytical and Spectroscopic Data
No experimental spectra for 4,6-Difluoro-2-methylpyrimidine are publicly available. The

following data are predicted based on the known structure and general spectroscopic

principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Nucleus
Predicted Chemical
Shift (δ)

Predicted
Multiplicity &
Coupling (J)

Notes

¹H ~2.6 ppm

Singlet (s) or very fine

triplet (t) due to small

⁵J(H,F) coupling

The methyl protons

(3H) are adjacent to

the pyrimidine ring.

~7.0 ppm
Triplet (t) with J(H,F) ≈

1-3 Hz

The single proton (1H)

at the C5 position is

coupled to the two

equivalent fluorine

atoms at C4 and C6.

¹³C ~25 ppm
Quartet (q) due to

¹J(C,H) coupling
Methyl carbon (CH₃).

~110 ppm

Doublet of triplets (dt)

due to ¹J(C,F) and

³J(C,F) coupling

C5 carbon, showing a

large one-bond

coupling to its

attached proton and

smaller three-bond

couplings to the two

fluorine atoms.

~165 ppm
Doublet (d) with large

¹J(C,F) coupling

C4 and C6 carbons,

which are equivalent.

They will show a very

large one-bond

coupling to fluorine.

~170 ppm
Triplet (t) due to

²J(C,F) coupling

C2 carbon, coupled to

the two fluorine atoms

at C4 and C6.

¹⁹F -70 to -100 ppm Doublet (d) or doublet

of doublets (dd) due to

coupling with the C5

proton

The two fluorine

atoms are chemically

equivalent and will

appear as a single

resonance coupled to

the proton at C5. The
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chemical shift is

relative to CFCl₃.[4]

Infrared (IR) Spectroscopy:

Wavenumber (cm⁻¹) Vibration Type Notes

3100 - 3000 C-H stretch (aromatic)
Corresponds to the C5-H

bond.

2950 - 2850 C-H stretch (aliphatic)
Corresponds to the methyl

group C-H bonds.

1600 - 1450 C=C and C=N stretching
Characteristic of the pyrimidine

ring vibrations.

1250 - 1100 C-F stretch

Strong absorption band

characteristic of aryl-fluoride

bonds.[5]

Biological and Pharmacological Relevance
While 4,6-Difluoro-2-methylpyrimidine has no specifically documented biological activity, the

pyrimidine scaffold is a cornerstone in medicinal chemistry and agrochemistry. The introduction

of fluorine atoms often enhances metabolic stability, binding affinity, and cell membrane

permeability of drug candidates.

Pyrimidine derivatives are known to exhibit a wide range of biological activities, including:

Anticancer agents: 5-Fluorouracil is a widely used chemotherapy drug.[6]

Antiviral agents: Many nucleoside analogues used in antiviral therapies are based on the

pyrimidine structure.

Herbicides: Sulfonylurea and pyrimidinylbenzoate herbicides often contain

dimethoxypyrimidine moieties.
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Kinase Inhibitors: Substituted pyrimidines are common scaffolds for developing inhibitors of

protein kinases, which are crucial targets in oncology and inflammatory diseases.

The structural motif of 2-methylpyrimidine, in particular, has been identified in potent and

selective inhibitors of matrix metalloproteinase-13 (MMP-13), a key enzyme in the degradation

of cartilage in osteoarthritis. This highlights the potential of this scaffold in developing targeted

therapeutics.

Application Areas

Example Targets / Uses

Pyrimidine Scaffold

Drug Discovery Agrochemicals

Kinase Inhibitors Antimetabolites Antiviral Agents Herbicides

Click to download full resolution via product page

Caption: General application areas of the pyrimidine scaffold.

Given its structure, 4,6-Difluoro-2-methylpyrimidine represents a valuable building block for

creating libraries of novel compounds for screening against various biological targets. The

difluoro substitution pattern provides a unique electronic and steric profile that could be

exploited in the design of new bioactive molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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